13-METHYL-17-{(E)-2-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL
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Overview
Description
The compound “13-METHYL-17-{(E)-2-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopenta[a]phenanthrene core, a hydrazone linkage, and a pyrazole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of the hydrazone linkage, and the attachment of the pyrazole moiety. Common synthetic routes may include:
Formation of the Cyclopenta[a]phenanthrene Core: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Hydrazone Linkage: This step may involve the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage.
Attachment of the Pyrazole Moiety: This step may involve the reaction of a pyrazole derivative with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound may be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound may undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other hydrazone derivatives, pyrazole-containing molecules, and cyclopenta[a]phenanthrene analogs.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, such as the cyclopenta[a]phenanthrene core, hydrazone linkage, and pyrazole moiety. This combination may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(17E)-13-methyl-17-[(E)-(1,3,5-trimethylpyrazol-4-yl)methylidenehydrazinylidene]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O/c1-15-22(16(2)29(4)28-15)14-26-27-24-10-9-23-21-7-5-17-13-18(30)6-8-19(17)20(21)11-12-25(23,24)3/h6,8,13-14,20-21,23,30H,5,7,9-12H2,1-4H3/b26-14+,27-24+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBKZPLGKBYNRX-GKHFXRNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=NN=C2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=N/N=C/2\CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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